Cas no 24749-37-9 (Estrane)

Estrane structure
Estrane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Estrane
- 19-norandrostane
- [8R-(8a,9b,10a,13a,14b)]-Hexadecahydro-13-methyl-1H-cyclopenta[a]phenanthrene
- 1H-Cyclopenta[a]phenanthrene, hexadecahydro-13-methyl-, [8R-(8a,9b,10a,13a,14b)]-
- oestrane
- 24749-37-9
- Oestran
- C19641
- DTXSID60420109
- CHEBI:23966
-
- Inchi: InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3
- InChI-Schlüssel: GRXPVLPQNMUNNX-UHFFFAOYSA-N
- Lächelt: CC12CCC3C(CCC4C3CCCC4)C1CCC2
Berechnete Eigenschaften
- Genaue Masse: 246.2349
- Monoisotopenmasse: 246.234750957g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 0
- Komplexität: 320
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0Ų
- XLogP3: 7.2
Experimentelle Eigenschaften
- PSA: 0
Estrane Verwandte Literatur
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1. Photoinduced molecular transformations. Part 112. Transformation of steroids into ring-A-aromatized steroids and 19-norsteroids involving a regioselective β-scission of alkoxyl radicals; synthesis of two marine natural products, 19-nor-5α-cholestan-3β-ol and 19-norcholest-4-en-3-one, and new synthesis of estrone and 19-nortestosteroneHiroshi Suginome,Hisanori Senboku,Shinji Yamada J. Chem. Soc. Perkin Trans. 1 1990 2199
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M. J. Sauer,L. G. Howells,S. J. Bellworthy,S. Anderson,N. G. Coldham,T. P. W. Samuels,M. A. Seymour,A. Nedderman,E. Houghton Analyst 1998 123 2653
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3. Application of the exciton chirality method for the stereochemical assignment of remote groups. Determination of the α- or β-configuration of a 2-hydroxy-substituent in 2,17- and 2,16-dihydroxy-A-nor-5α-androstane and -estrane derivativesJosette Canceill,André Collet,Jean Jacques J. Chem. Soc. Perkin Trans. 2 1982 83
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4. Chiral construction of the estrane ring system by an intramolecular double Michael reactionMasataka Ihara,Takako Takahashi,Noriko Shimizu,Yohhei Ishida,Izumi Sudow,Keiichiro Fukumoto,Tetsuji Kametani J. Chem. Soc. Perkin Trans. 1 1989 529
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5. Microbiological hydroxylation. Part XVII. C-19 hydroxylation of 17-oxo-5α-androstanes and 17-oxo-3α,5-cyclo-5α-androstanes by the fungus Calonectria decoraVirginia E. M. Chambers,William A. Denny,Ewart R. H. Jones,G. Denis Meakins,John O. Miners,John T. Pinhey,Alistair L. Wilkins J. Chem. Soc. Perkin Trans. 1 1975 1359
24749-37-9 (Estrane) Verwandte Produkte
- 16207-81-1(1,2 Dimethyl Adamantane (Mixture of Disastereomers))
- 1687-34-9(1-Ethyl-3-methyladamantane)
- 702-79-4(1,3-Dimethyladamantane)
- 707-35-7(1,3,5-Trimethyladamantane)
- 2825-83-4(ENDO-TETRAHYDRODICYCLOPENTADIENE)
- 768-91-2(1-Methyl Adamantane)
- 17161-33-0(Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-)
- 2825-82-3(Octahydro-exo-4,7-methano-1h-indene)
- 866561-43-5(5-(chloromethyl)pyridin-2-amine hydrochloride)
- 81489-55-6(4-tert-butylphenyl 2-methoxybenzoate)
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